molecular formula C8H10F5NaO5S B13686024 Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate

Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate

Cat. No.: B13686024
M. Wt: 336.21 g/mol
InChI Key: QGMGRMGWWNYVQI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate: is a chemical compound with the molecular formula C8H12F5NaO5S. It is known for its unique structure, which includes a pentafluoropropane backbone and a pivaloyloxy group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate typically involves the reaction of 1,1,3,3,3-pentafluoro-2-hydroxypropane with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: : Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

The mechanism by which Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate exerts its effects involves its ability to interact with various molecular targets. The pivaloyloxy group can undergo hydrolysis, releasing pivalic acid, which can then participate in further chemical reactions. The pentafluoropropane backbone provides unique electronic properties that influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate is unique due to the presence of both the pentafluoropropane backbone and the pivaloyloxy group. This combination imparts distinctive reactivity and electronic properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C8H10F5NaO5S

Molecular Weight

336.21 g/mol

IUPAC Name

sodium;2-(2,2-dimethylpropanoyloxy)-1,1,3,3,3-pentafluoropropane-1-sulfonate

InChI

InChI=1S/C8H11F5O5S.Na/c1-6(2,3)5(14)18-4(7(9,10)11)8(12,13)19(15,16)17;/h4H,1-3H3,(H,15,16,17);/q;+1/p-1

InChI Key

QGMGRMGWWNYVQI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)OC(C(F)(F)F)C(F)(F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.